1-[2,3-Bis-O-(2,2-dimethyl-1-oxopropyl)-5-O-[(4-methylphenyl)sulfonyl]-α-D-arabinofuranosyl]-2-nitro
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Overview
Description
1-[2,3-Bis-O-(2,2-dimethyl-1-oxopropyl)-5-O-[(4-methylphenyl)sulfonyl]-α-D-arabinofuranosyl]-2-nitro is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,3-Bis-O-(2,2-dimethyl-1-oxopropyl)-5-O-[(4-methylphenyl)sulfonyl]-α-D-arabinofuranosyl]-2-nitro involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-[2,3-Bis-O-(2,2-dimethyl-1-oxopropyl)-5-O-[(4-methylphenyl)sulfonyl]-α-D-arabinofuranosyl]-2-nitro can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of sulfonyl-substituted compounds .
Scientific Research Applications
1-[2,3-Bis-O-(2,2-dimethyl-1-oxopropyl)-5-O-[(4-methylphenyl)sulfonyl]-α-D-arabinofuranosyl]-2-nitro has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2,3-Bis-O-(2,2-dimethyl-1-oxopropyl)-5-O-[(4-methylphenyl)sulfonyl]-α-D-arabinofuranosyl]-2-nitro involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
- 1-[2,3-Bis-O-(2,2-dimethyl-1-oxopropyl)-5-O-[(4-methylphenyl)sulfonyl]-α-D-arabinofuranosyl]-2-nitro-1H-imidazole
- Dimethyl-2,3-O-Isopropylidene-L-Tartarte
- neo-pentylcycloheptane
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
1352939-32-2 |
---|---|
Molecular Formula |
C₂₅H₃₃N₃O₁₀S |
Molecular Weight |
567.61 |
Origin of Product |
United States |
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